(3a,5b,7a)-23-Carboxy-7-hydroxy-24-norcholan-3-yl-b-D-Glucopyranosiduronic acid

説明

Synthesis Analysis

The synthesis of related bile acid derivatives involves multi-step chemical processes, starting from known bile acids like chenodeoxycholic acid. For example, the synthesis of (22R and 22S)-3α, 7α, 22-trihydroxy-5β-cholan-24-oic acids was achieved by starting from chenodeoxycholic acid, leading to the establishment of the chemical structure of haemulcholic acid found in fish bile. This process involves oxidative decarboxylation, hydroxylation, and Reformatsky reactions, highlighting the complex chemistry involved in synthesizing such compounds (Kihira, Morioka, & Hoshita, 1981).

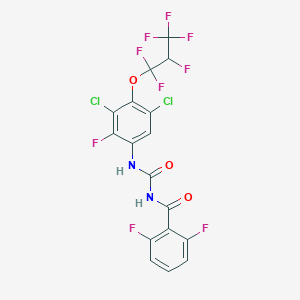

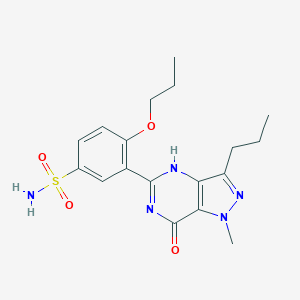

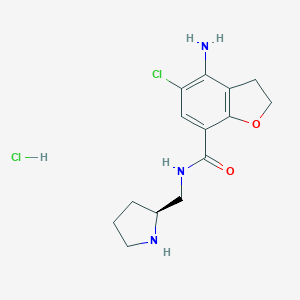

Molecular Structure Analysis

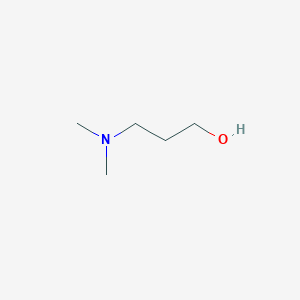

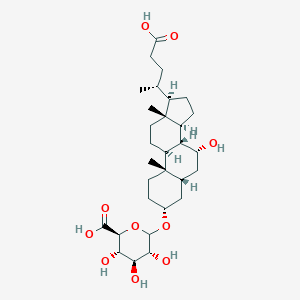

The molecular structure of these compounds is characterized by their steroid backbone and functional groups, such as hydroxy and carboxy groups, which play a significant role in their chemical behavior and biological activity. Techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are instrumental in elucidating these structures, as demonstrated in the synthesis and characterization of various bile acid derivatives (Kihira, Morioka, & Hoshita, 1981).

Chemical Reactions and Properties

Bile acid derivatives undergo a range of chemical reactions, including oxidation, reduction, and conjugation with other molecules. These reactions can modify their physical and chemical properties, such as solubility and biological activity. For instance, the synthesis of steroid glucuronides involves the coupling of steroids to glucuronic acid, significantly affecting their solubility and excretion rates (Becker, 1965).

科学的研究の応用

Chemical and Pharmaceutical Research : l-ido- and d-glucopyranosiduronic acids synthesized from this compound can be used in chemical and pharmaceutical research, particularly for the development of new drugs or therapies (Bazin, Kerns, & Linhardt, 1997).

Synthesis of Derivatives for Metabolic Studies : It can be useful in synthesizing a-Hydroxyl-7a-(4-pentenoyloxy)-5b-cholanoic acid which may be utilized in the synthesis of 14 C-labeled derivatives for metabolic studies, offering insights into how different compounds are metabolized in living organisms (Bai, Barnes, & Dias, 2009).

High Coupling Efficiencies in Synthesis : Beta-D-glucopyranosiduronic acids of 3'-hydroxy-5'-androstane-17-ketones synthesized from this compound demonstrate high coupling efficiencies and overall yields, making it a valuable asset in synthetic chemistry (Becker, 1965).

Study in Hydrolysis : The compound is utilized in studies related to the hydrolysis of glycosides, offering insights into the biochemical processes and mechanisms involved (Saunders & Timell, 1968).

Synthesis of Various Amides and Amino Acids : Benzyl 2-acetamino-2-deoxy-Α -D-glucopyranosiduronic acid derived from it can be used in the synthesis of various amides and amino acids, expanding the scope of biochemical compounds available for research and development (Yoshimura, Sato, & Ando, 1969).

Metabolism and Biological Effects Studies : The compound enables the study of metabolism and biological effects of short chain bile acids, which is crucial in understanding various metabolic diseases and conditions (Radomiñska-pyrek, Huynh, Lester, & Pyrek, 1986).

特性

IUPAC Name |

(2S,3S,4S,5R)-6-[[(3R,5R,7R,8R,9S,10S,13R,14S,17R)-17-[(2R)-4-carboxybutan-2-yl]-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O10/c1-14(4-7-21(32)33)17-5-6-18-22-19(9-11-30(17,18)3)29(2)10-8-16(12-15(29)13-20(22)31)39-28-25(36)23(34)24(35)26(40-28)27(37)38/h14-20,22-26,28,31,34-36H,4-13H2,1-3H3,(H,32,33)(H,37,38)/t14-,15+,16-,17-,18+,19+,20-,22+,23+,24+,25-,26+,28?,29+,30-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDNGOAUIUTXUES-RWDHRDFGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)OC5C(C(C(C(O5)C(=O)O)O)O)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)OC5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

568.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | (3a,5b,7a)-23-Carboxy-7-hydroxy-24-norcholan-3-yl-b-D-Glucopyranosiduronic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002430 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

(3a,5b,7a)-23-Carboxy-7-hydroxy-24-norcholan-3-yl-b-D-Glucopyranosiduronic acid | |

CAS RN |

58814-71-4 | |

| Record name | (3a,5b,7a)-23-Carboxy-7-hydroxy-24-norcholan-3-yl-b-D-Glucopyranosiduronic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002430 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Pyrimido[5,4-g]quinazoline-4,6(3H,7H)-dione, 5,10-dihydroxy-2,3,7,8-tetramethyl-](/img/structure/B49541.png)

![12-[Methyl-(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]octadecanoic acid](/img/structure/B49559.png)